molecular formula C16H19N3O2S B2862183 2-acetamido-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide CAS No. 1448063-27-1

2-acetamido-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

Cat. No. B2862183
CAS RN: 1448063-27-1
M. Wt: 317.41
InChI Key: GVIKTWHHKDQYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-acetamido-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide” is a chemical compound. It is related to the class of compounds known as thiazoles .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the sources I found. Thiazoles, in general, can undergo a variety of chemical reactions .

Scientific Research Applications

Anticancer Activity

The 2-aminothiazole core is a significant part of some clinically used anticancer drugs like dasatinib and alpelisib . Derivatives of this compound have shown potent and selective inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The ability to decrease drug resistance and reduce side effects makes this scaffold a promising candidate for developing new anticancer agents.

Antimicrobial Properties

Compounds with the 2-aminothiazole structure have been documented to possess antimicrobial activities . This includes the potential to act against a range of harmful microorganisms, thereby contributing to the field of antibiotics and infection control.

Antiviral Applications

The 2-aminothiazole derivatives are also known to exhibit antiviral properties . This makes them valuable in the research and development of new drugs that can inhibit the replication of viruses, an essential aspect of managing viral infections and diseases.

Anticonvulsant Effects

Research has indicated that 2-aminothiazole analogs can have anticonvulsant effects . This application is crucial in the development of treatments for neurological disorders such as epilepsy.

Antidiabetic Potential

The 2-aminothiazole scaffold has been associated with antidiabetic activity . This opens up possibilities for creating new therapeutic agents that can help manage diabetes by regulating blood sugar levels.

Antileishmanial Activity

The 2-aminothiazole derivatives have been reported to possess antileishmanial activities . This is significant for the treatment of leishmaniasis, a disease caused by parasites of the genus Leishmania, transmitted by the bite of certain types of sandflies.

Anti-inflammatory Properties

Lastly, the 2-aminothiazole scaffold is known to exhibit anti-inflammatory activities . This is important for the development of drugs that can treat various inflammatory conditions, potentially offering relief from pain and swelling.

Future Directions

Thiazole derivatives, including potentially this compound, are a promising area of research in medicinal chemistry, with potential applications in the development of new drugs .

properties

IUPAC Name

2-acetamido-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10-6-4-5-7-13(10)16-19-11(2)14(22-16)8-18-15(21)9-17-12(3)20/h4-7H,8-9H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIKTWHHKDQYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CNC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

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